molecular formula C8H14F3NO2 B2760024 Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1183123-01-4

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate

Cat. No.: B2760024
CAS No.: 1183123-01-4
M. Wt: 213.2
InChI Key: SRTAWWMBAQECIZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a chemical compound with the CAS Number: 1183123-01-4 . It has a molecular weight of 213.2 . The compound is solid in physical form and is stored in a refrigerator .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl [(2,2,2-trifluoroethyl)amino]acetate . The InChI code for this compound is 1S/C8H14F3NO2/c1-7(2,3)14-6(13)4-12-5-8(9,10)11/h12H,4-5H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator .

Scientific Research Applications

  • NMR Tagging for High-Molecular-Weight Systems : O-tert-Butyltyrosine, a related compound, has been used as an NMR tag in protein research, owing to its clear and distinct NMR signals. This allows for the observation and assignment of resonances in large protein systems, like the DnaB hexamer, and facilitates the measurement of ligand binding affinities (Chen et al., 2015).

  • X-Ray Structure and DFT Studies : Research involving the synthesis of triazolyl-indole with alkylsulfanyl analogues, including a tert-butyl variant, has been conducted. This involves analyzing the molecular structure and packing through X-ray diffraction and exploring interactions like hydrogen bonding and donor-acceptor interactions (Boraei et al., 2021).

  • Acetate Alkylation with Primary Alcohols : A study demonstrated the alkylation of acetates, like tert-butyl acetate, with primary alcohols. This method provides a direct route to important carboxylates in organic and industrial chemistry (Iuchi et al., 2010).

  • Quantitative Determination in Amino Acid and Peptide Derivatives : The tert-butyloxycarbonyl group has been quantitatively analyzed in N-blocked amino acids and peptides, demonstrating its utility in the field of peptide chemistry (Ehrlich-Rogozinski, 1974).

  • Synthesis of Tri- and Tetrasubstituted Furans : Research involving the synthesis of substituted furans through alkylation of tert-butyl acetoacetate highlights its role in producing complex organic compounds (Stauffer & Neier, 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)4-12-5-8(9,10)11/h12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTAWWMBAQECIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The subtitled compound was synthesized by the method of example 15 step (i) from tert-butyl bromoacetate (13.6 g) and 2,2,2-trifluoroethylamine (8.9 g). The sub-title compound (11 g) was obtained as a colourless oil; 1H NMR (300 MHz, CDCl3); 3.39 (2H, s), 3.20 (2H, q, J=9.4 Hz), 1.44 (9H, s).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One

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